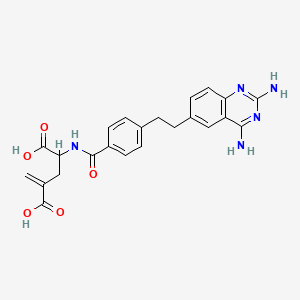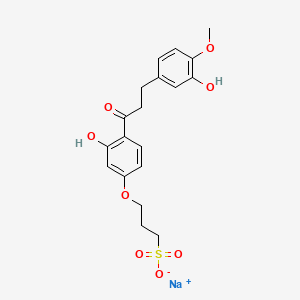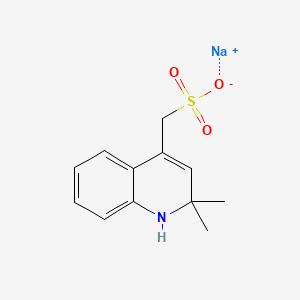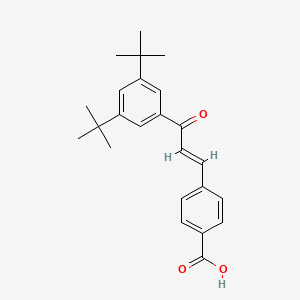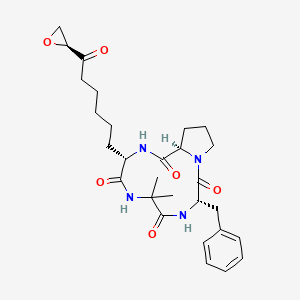
Chlamydocin
Overview
Description
Chlamydocin is a compound with the molecular formula C28H38N4O6 . It is a histone deacetylase (HDAC) inhibitor that was originally isolated from D. chlamydosporia and has anticancer properties . It is selective for HDAC1 over HDAC6 .
Synthesis Analysis
The synthesis of Chlamydocin involves a Chelate-Claisen rearrangement of a chiral allylic ester . This rearrangement allows the synthesis of the unusual epoxyketo amino acid Aoe found in Chlamydocin .
Molecular Structure Analysis
The molecular structure of Chlamydocin is characterized by a cyclic tetrapeptide core . The compound has a molecular weight of 526.6 g/mol .
Chemical Reactions Analysis
Chlamydocin is known to interact with histone deacetylases (HDACs), which are key elements in the epigenetic control of gene expression . It has been found to be a potent inhibitor of HDACs .
Physical And Chemical Properties Analysis
Chlamydocin has a molecular weight of 526.6 g/mol and a molecular formula of C28H38N4O6 . Its IUPAC name is (3S,9S,12R)-3-benzyl-6,6-dimethyl-9-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone .
Scientific Research Applications
Histone Deacetylase (HDAC) Inhibition
Chlamydocin is a potent inhibitor of HDACs in A2780 ovarian malignant growth cells . It was found to increase H3 and H4 acetylation levels in a dose-dependent manner . This property makes it a potential candidate for cancer treatment, as HDAC dysregulation is often observed in tumors .
Anti-Cancer Agent
Due to its HDAC inhibitory properties, Chlamydocin has potential applications as an anti-cancer agent . Cancer frequently exhibits epigenetic changes, particularly disruption in the expression and activity of HDACs . Therefore, HDAC inhibitors like Chlamydocin could be a promising therapeutic approach .
Epigenetic Status Improvement
Chlamydocin analogues could be promising for understanding and improving the epigenetic status of mammalian SCNT-derived embryos through their specific inhibitory effects on HDACs .
Drug Discovery
The HDAC inhibitory properties of Chlamydocin make it a potential target for drug discovery . Its diverse array of chemical structures and bioactive compounds opens up new avenues for exploring less toxic HDAC inhibitors .
Understanding HDAC Function
Chlamydocin and its analogues can help in understanding the function of HDACs due to their specific inhibitory effects . This could lead to the discovery of more potent HDAC inhibitors with minimal toxicity .
Mechanism of Action
Target of Action
Chlamydocin primarily targets Histone Deacetylases (HDACs) . HDACs are key enzymes involved in the acetylation and deacetylation of histones, which are crucial for gene expression . Chlamydocin shows class I-selectivity as it inhibits HDAC1 more strongly than HDAC6 .
Mode of Action
Chlamydocin binds to HDACs covalently through the epoxide moiety of the Aoe residue . This binding occurs in the active site of the enzyme and interacts with Zn2+ . By inhibiting HDAC activity, Chlamydocin disrupts protein synthesis, leading to changes in gene expression .
Biochemical Pathways
The inhibition of HDACs by Chlamydocin affects the acetylation and deacetylation of histones, thereby influencing post-translational modifications . This disruption can lead to various downstream effects, including the regulation of proliferative signaling, circumvention of growth inhibitors, promotion of angiogenesis, and stimulation of invasion and metastasis .
Pharmacokinetics
The bioavailability, metabolism, and excretion of a similar compound, clindamycin, might provide some insights . Clindamycin has a bioavailability of 90% when administered orally and is primarily metabolized in the liver . Around 20% of Clindamycin is excreted through the bile duct and kidneys .
Result of Action
Chlamydocin’s inhibition of HDACs leads to significant molecular and cellular effects. It has been shown to induce G2/M cell cycle arrest and apoptosis in certain cell lines . Moreover, it has potent antiproliferative and cytotoxic activities, showing effectiveness at low-nanomolar concentrations .
Future Directions
Research is ongoing to improve the efficiency of Chlamydocin as a treatment for various conditions. For example, studies are exploring the use of Chlamydocin analogues to improve the efficiency of somatic cell nuclear transfer in mice . There is also interest in understanding and improving the epigenetic status of mammalian somatic cell nuclear transfer-derived embryos through the specific inhibitory effects of Chlamydocin on HDACs .
properties
IUPAC Name |
(3S,9S,12R)-3-benzyl-6,6-dimethyl-9-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O6/c1-28(2)27(37)30-20(16-18-10-5-3-6-11-18)26(36)32-15-9-13-21(32)25(35)29-19(24(34)31-28)12-7-4-8-14-22(33)23-17-38-23/h3,5-6,10-11,19-21,23H,4,7-9,12-17H2,1-2H3,(H,29,35)(H,30,37)(H,31,34)/t19-,20-,21+,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYJGGKDGBXCNY-QXUYBEEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCC(=O)C3CO3)CC4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N1)CCCCCC(=O)[C@@H]3CO3)CC4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60967968 | |
| Record name | 9-Benzyl-1,4,7-trihydroxy-6,6-dimethyl-3-[6-(oxiran-2-yl)-6-oxohexyl]-6,9,12,13,14,14a-hexahydropyrrolo[1,2-a][1,4,7,10]tetraazacyclododecin-10(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60967968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlamydocin | |
CAS RN |
53342-16-8 | |
| Record name | Chlamydocin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053342168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Benzyl-1,4,7-trihydroxy-6,6-dimethyl-3-[6-(oxiran-2-yl)-6-oxohexyl]-6,9,12,13,14,14a-hexahydropyrrolo[1,2-a][1,4,7,10]tetraazacyclododecin-10(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60967968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



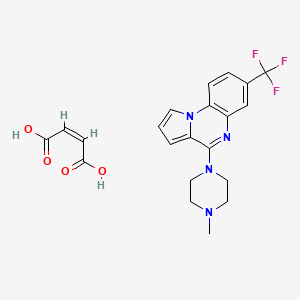

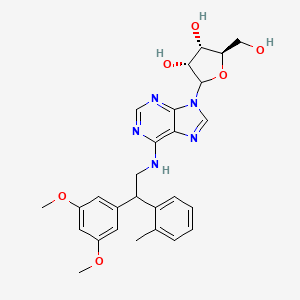
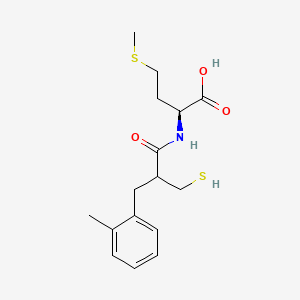
amino]-3-methylbutanamide hydrochloride](/img/structure/B1668550.png)
![(3z)-3-Imino-8,9-dimethoxy-5,6-dihydro[1,3]thiazolo[4,3-a]isoquinoline-1-carbonitrile](/img/structure/B1668553.png)

